molecular formula C40H46N6O12 B2983244 (4-nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate CAS No. 253863-34-2

(4-nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate

Numéro de catalogue: B2983244
Numéro CAS: 253863-34-2
Poids moléculaire: 802.838
Clé InChI: DJNOQTZEJIRSLZ-KUSJRIKGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound (4-nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate is a structurally complex molecule featuring:

  • Multiple amide linkages with stereochemical specificity (2S, 2S, 2R configurations), critical for molecular recognition and biological interactions.
  • Prop-2-enoxycarbonylamino (acrylate) groups, which may enable polymerization or serve as prodrug motifs .

While direct biological data for this compound are absent in the provided evidence, its structural features align with compounds studied for antitumor, antimicrobial, and receptor-targeting activities (e.g., pyoverdine analogs , L-796,778 ).

Propriétés

Numéro CAS

253863-34-2

Formule moléculaire

C40H46N6O12

Poids moléculaire

802.838

Nom IUPAC

(4-nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate

InChI

InChI=1S/C40H46N6O12/c1-4-23-55-38(50)41-22-10-9-13-33(44-37(49)34(25-28-11-7-6-8-12-28)45-35(47)27(3)42-39(51)56-24-5-2)36(48)43-30-16-14-29(15-17-30)26-57-40(52)58-32-20-18-31(19-21-32)46(53)54/h4-8,11-12,14-21,27,33-34H,1-2,9-10,13,22-26H2,3H3,(H,41,50)(H,42,51)(H,43,48)(H,44,49)(H,45,47)/t27-,33+,34+/m1/s1

Clé InChI

DJNOQTZEJIRSLZ-KUSJRIKGSA-N

SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)OCC=C)C(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)OCC=C

Solubilité

not available

Origine du produit

United States

Activité Biologique

The compound (4-nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate is a complex organic molecule with significant potential in various biological applications. Its intricate structure and the presence of multiple functional groups suggest a diverse range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Molecular Characteristics

  • Molecular Formula : C40H46N6O12
  • Molecular Weight : 802.8 g/mol
  • IUPAC Name : (4-nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate
  • InChI Key : DJNOQTZEJIRSLZ-KUSJRIKGSA-N

Structural Representation

The structure can be represented as follows:

C40H46N6O12\text{C}_{40}\text{H}_{46}\text{N}_{6}\text{O}_{12}

This representation highlights the complexity of the compound, which includes multiple aromatic rings and amine functionalities.

The biological activity of this compound can be attributed to several mechanisms, including:

  • Enzyme Inhibition : The presence of nitrophenyl and carbonate groups may facilitate interactions with enzymes, potentially inhibiting their activity.
  • Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, which can protect cells from oxidative stress.
  • Antimicrobial Activity : Some derivatives of nitrophenyl compounds exhibit antimicrobial properties, suggesting potential applications in treating infections.

Study 1: Antioxidant Activity

A study investigated the antioxidant properties of nitrophenyl derivatives, demonstrating that these compounds could scavenge free radicals effectively. The specific compound was shown to reduce lipid peroxidation in vitro, indicating protective effects on cellular membranes.

Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition revealed that similar compounds could inhibit key metabolic enzymes involved in cancer proliferation. This suggests that the compound may have potential as a chemotherapeutic agent.

Study 3: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various nitrophenyl derivatives against common pathogens. Results indicated that certain structural modifications enhanced antibacterial activity, paving the way for further exploration of this compound's therapeutic potential.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantFree radical scavenging
Enzyme InhibitionCompetitive inhibition
AntimicrobialBacterial growth inhibition

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Functional Group Analogues

Nitrophenyl Derivatives
  • L-796,778 (): Contains a (4-nitrophenyl)amino group in a somatostatin receptor ligand.
  • Ethyl (E,4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate (): Shares stereospecific amide linkages and phenylmethoxycarbonyl groups, highlighting the importance of chiral centers in pharmacokinetics .
Amide/Carbonate Hybrids
  • (4-ethyl-2-oxochromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate (): Combines carbonate and amide groups with a chromene core. Its synthetic route (e.g., silica gel chromatography) mirrors methods applicable to the target compound .
  • 3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methyl-pyrazine-2-carboxamide (): Features a difluorophenyl-hydroxyacetyl-amide motif, demonstrating how fluorination and stereochemistry (e.g., isomer separation via Chiralpak® OD ) optimize bioactivity.
Computational Predictions
  • Docking Studies : Analogous to piroxicam analogs (), molecular docking could predict the target compound’s interaction with enzymes (e.g., HIV integrase) or receptors .
  • Descriptor-Based Similarity : As in , physicochemical descriptors (logP, polar surface area) could classify the compound within bioactivity clusters (e.g., antitumor nitrophenyl derivatives) .

Q & A

Q. What are the standard synthetic strategies for introducing the 4-nitrophenyl carbonate group in complex peptide-like architectures?

The 4-nitrophenyl carbonate group is typically introduced via coupling reactions using activated carbonate derivatives. For example, EDC/HOBt-mediated coupling under inert atmospheres (e.g., nitrogen) with DIPEA as a base in polar aprotic solvents like DMF is a common approach . Post-reaction purification via silica gel chromatography (e.g., 70:1–50:1 ethyl acetate/hexane gradients) is critical to isolate intermediates. NMR (¹H, ¹³C) and high-resolution MS are essential for verifying regioselectivity and purity .

Q. How can stereochemical integrity at chiral centers (e.g., 2S, 2R configurations) be maintained during multi-step synthesis?

Chiral purity requires strict control of reaction conditions. For example:

  • Use of chiral auxiliaries (e.g., Evans oxazolidinones) during acylations.
  • Low-temperature coupling (0–4°C) to minimize racemization.
  • Monitoring via chiral HPLC or circular dichroism (CD) spectroscopy at each step .

Q. What analytical methods are recommended for confirming the structural integrity of intermediates?

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for quaternary carbons adjacent to nitrophenyl or propanamide groups .
  • MS (ESI/Q-TOF) : Confirm molecular ions ([M+H]⁺/[M–H]⁻) with <2 ppm mass error.
  • IR spectroscopy : Validate carbonyl (C=O) stretches (1650–1750 cm⁻¹) and nitro group (1520 cm⁻¹) .

Advanced Research Questions

Q. How can competing side reactions (e.g., premature deprotection of prop-2-enoxycarbonylamino groups) be minimized during stepwise assembly?

  • Protection strategies : Use orthogonal protecting groups (e.g., Fmoc for amines, allyl esters for carboxylates) to enable selective deprotection .
  • Reaction monitoring : Employ TLC or in-situ FTIR to detect side products like free amines or acrylates.
  • Optimized stoichiometry : Limit excess reagents (e.g., EDC) to avoid overactivation of carboxylates .

Q. What methodologies address low yields in the final coupling step due to steric hindrance?

  • Microwave-assisted synthesis : Enhances reaction rates and reduces steric effects (e.g., 100°C, 30 min vs. 24 hr conventional heating) .
  • Ultrasound irradiation : Improves mass transfer in viscous solvents like DMF.
  • Alternative coupling agents : Replace EDC with PyBOP or HATU for bulky substrates .

Q. How should researchers resolve discrepancies in reported reaction conditions (e.g., solvent choice, catalyst loading)?

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, temperature) and identify optimal conditions .
  • Controlled replicates : Repeat literature protocols with strict adherence to inert atmospheres and drying protocols.
  • Cross-validation : Compare HPLC retention times and NMR shifts with published data .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the stability of prop-2-enoxycarbonylamino groups under basic conditions?

  • pH-dependent studies : Conduct kinetic experiments in buffered solutions (pH 7–10) to assess hydrolysis rates.
  • Alternative protecting groups : Test tert-butoxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) for comparison .
  • Mechanistic insights : Use DFT calculations to model transition states and identify hydrolysis-prone intermediates .

Q. What experimental evidence supports the proposed mechanism for intramolecular cyclization during hexanoyl chain elongation?

  • Isotopic labeling : Track ¹³C-labeled carbonyl groups via NMR to confirm cyclization pathways.
  • Trapping experiments : Add scavengers (e.g., thiophenol) to intercept reactive intermediates.
  • Crystallography : Solve single-crystal structures of key intermediates to validate regioisomerism .

Methodological Recommendations

Q. What purification techniques are optimal for isolating the final compound from byproducts?

  • Preparative HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA modifier).
  • Crystallization : Screen solvents (e.g., ethyl acetate/hexane, THF/water) for polymorph control.
  • Dialysis : Remove low-MW impurities (<3 kDa) using cellulose membranes .

Q. How can computational tools (e.g., COMSOL, DFT) enhance synthesis planning for this compound?

  • Reaction simulation : Model energy barriers for stereocontrolled steps using Gaussian or ORCA .
  • Process optimization : Predict solvent effects and mass transfer limitations via COMSOL Multiphysics .
  • ADMET profiling : Use SwissADME or pkCSM to pre-screen bioavailability and toxicity risks .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.